molecular formula C12H10N2O2S B2402539 methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate CAS No. 1312133-00-8

methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate

Cat. No.: B2402539
CAS No.: 1312133-00-8
M. Wt: 246.28
InChI Key: OWTPTUFGAQLULQ-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isothiocyanate group, which is known for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method involves the reaction of 3-amino-5-methyl-1H-indole-2-carboxylate with thiophosgene to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The isothiocyanate group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Oxindole Derivatives: Formed from the oxidation of the indole ring.

    Amine Derivatives: Formed from the reduction of the isothiocyanate group.

Scientific Research Applications

Methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-methyl-1H-indole-2-carboxylate: A precursor in the synthesis of methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate.

    Methyl 3-isothiocyanato-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 5-position.

    Ethyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

This compound is unique due to the presence of both the isothiocyanate group and the methyl group at the 5-position. This combination of functional groups contributes to its distinct reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-isothiocyanato-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-7-3-4-9-8(5-7)10(13-6-17)11(14-9)12(15)16-2/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTPTUFGAQLULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=C=S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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